2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid
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Overview
Description
2-(3’,5’-Dichloro-[1,1’-biphenyl]-3-yl)acetic acid is an organic compound with the molecular formula C14H10Cl2O2. It is a derivative of biphenyl, where the acetic acid moiety is attached to the 3-position of the biphenyl ring, and the biphenyl ring is substituted with chlorine atoms at the 3’ and 5’ positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Dichloro-[1,1’-biphenyl]-3-yl)acetic acid typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Chlorination: The biphenyl compound is then chlorinated at the 3’ and 5’ positions using chlorine gas or other chlorinating agents under controlled conditions.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety at the 3-position of the biphenyl ring. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 2-(3’,5’-Dichloro-[1,1’-biphenyl]-3-yl)acetic acid may involve large-scale chlorination and acylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3’,5’-Dichloro-[1,1’-biphenyl]-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(3’,5’-Dichloro-[1,1’-biphenyl]-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3’,5’-Dichloro-[1,1’-biphenyl]-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3’,5’-Dichloro-[1,1’-biphenyl]-2-yl)acetic acid
- 2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid
- 2-(3’,5’-Dichloro-[1,1’-biphenyl]-5-yl)acetic acid
Uniqueness
2-(3’,5’-Dichloro-[1,1’-biphenyl]-3-yl)acetic acid is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and biological activity. The position of the acetic acid moiety and the chlorine atoms can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[3-(3,5-dichlorophenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGACYUTIHYERA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374161 |
Source
|
Record name | (3',5'-Dichloro[1,1'-biphenyl]-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-80-8 |
Source
|
Record name | 3′,5′-Dichloro[1,1′-biphenyl]-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669713-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3',5'-Dichloro[1,1'-biphenyl]-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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